

Physical and chemical properties of ethyl diphenylphosphinate

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In-Depth Technical Guide to Ethyl Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **ethyl diphenylphosphinate**. It includes detailed experimental protocols, tabulated quantitative data, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

Ethyl diphenylphosphinate, with the CAS number 1733-55-7, is an organophosphorus compound featuring a pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ethoxy group.[1] Its structure and key identifiers are summarized below.

Table 1: General Information for **Ethyl Diphenylphosphinate**



Identifier	Value	Reference
IUPAC Name	[ethoxy(phenyl)phosphoryl]ben zene	[1]
CAS Number	1733-55-7	[1]
Molecular Formula	C14H15O2P	[1][2]
Molecular Weight	246.24 g/mol	[1][2]
Canonical SMILES	CCOP(=O) (C1=CC=CC=C1)C2=CC=CC= C2	[2]
InChI Key	QRJASDLTCXIYRK- UHFFFAOYSA-N	[1]

The physical properties of **ethyl diphenylphosphinate** are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties of Ethyl Diphenylphosphinate

Property	Value	Reference
Physical Form	Solid or viscous liquid or liquid	[3]
XlogP	2.9	[1]
Topological Polar Surface Area	26.3 Ų	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	_
Solubility	Data not available	_

Chemical Properties and Reactivity



Ethyl diphenylphosphinate is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] As a phosphinate ester, it exhibits characteristic reactivity. The phosphorus center is electrophilic, and the P=O bond can be involved in coordination and hydrogen bonding.

Diphenylphosphinate esters are known to undergo electrochemical reduction, leading to the deoxygenation of the corresponding alcohol. This reaction proceeds through a radical-anion intermediate. The stability of this intermediate and the rate of its decomposition are influenced by the nature of the alkyl group.

Experimental Protocols General Synthesis of Diphenylphosphinic Acid Esters

A general and flexible method for the synthesis of diphenylphosphinic acid esters, such as **ethyl diphenylphosphinate**, has been developed.[4][5] This two-step, one-pot procedure involves the reaction of chlorodiphenylphosphine with an alcohol in the presence of a base, followed by in-situ oxidation.[4][5]

Materials:

- Chlorodiphenylphosphine (Ph₂PCl)
- Anhydrous ethanol (EtOH)
- Triethylamine (NEt₃)
- Anhydrous diethyl ether
- 30% Hydrogen peroxide (H₂O₂)
- Saturated ammonium chloride (NH₄Cl) solution
- Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography



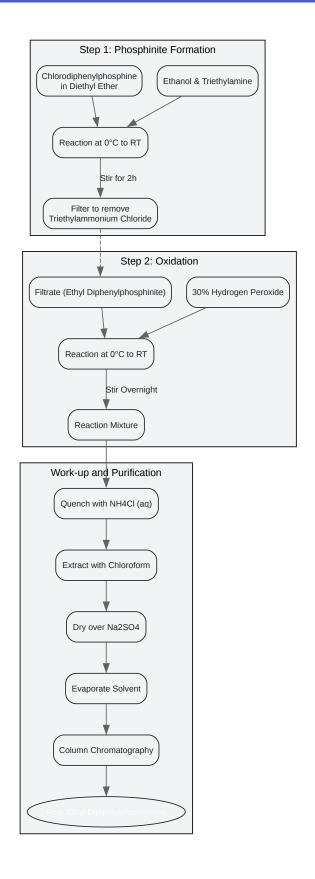
Argon or Nitrogen gas for inert atmosphere

Procedure:[5]

- In a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas inlet, dissolve chlorodiphenylphosphine (0.028 mol) in anhydrous diethyl ether (60 cm³).
- Cool the flask in a cold-water bath.
- Prepare a mixture of anhydrous ethanol (0.028 mol) and triethylamine (0.028 mol) and add it dropwise to the stirred solution of chlorodiphenylphosphine.
- After the addition is complete, allow the mixture to stir at room temperature for two hours under an inert atmosphere.
- Filter the reaction mixture under inert conditions to remove the triethylammonium chloride salt.
- Cool the filtrate to 0°C and add 30% hydrogen peroxide (20 cm³) dropwise.
- Allow the mixture to stir overnight under an inert atmosphere.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 cm³).
- Extract the aqueous layer with chloroform (3 x 10 cm³).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure.
- Purify the resulting residue by column chromatography using a chloroform/methanol solvent system to yield ethyl diphenylphosphinate as a colorless oil.[5]

Experimental Workflow for the Synthesis of Ethyl Diphenylphosphinate





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Caption: General workflow for the synthesis of **ethyl diphenylphosphinate**.



Spectral Data

While experimental spectra for **ethyl diphenylphosphinate** are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Data for Ethyl Diphenylphosphinate



Technique	Expected Features
¹ H NMR	- Phenyl protons (C ₆ H ₅): Multiplet in the aromatic region (~7.4-8.0 ppm). Protons ortho to the phosphorus will likely be deshielded and may show coupling to ³¹ P Ethoxy methylene protons (-OCH ₂ -): Quartet of doublets or multiplet (~3.9-4.2 ppm) due to coupling with the adjacent methyl protons and the phosphorus atom Ethoxy methyl protons (-CH ₃): Triplet (~1.2-1.4 ppm) due to coupling with the adjacent methylene protons.
¹³ C NMR	- Phenyl carbons (C ₆ H ₅): Multiple signals in the aromatic region (~128-135 ppm). The ipsocarbon (directly attached to P) will show a large coupling constant with ³¹ P Ethoxy methylene carbon (-OCH ₂ -): Signal around 60-65 ppm, likely showing coupling to ³¹ P Ethoxy methyl carbon (-CH ₃): Signal in the aliphatic region (~15-17 ppm), may show a small coupling to ³¹ P.
³¹ P NMR	- A single resonance is expected for the phosphorus atom. For pentavalent phosphinates, the chemical shift is typically in the range of +20 to +60 ppm (relative to 85% H ₃ PO ₄).[6][7]
FT-IR	- P=O stretch: Strong absorption band around 1180-1250 cm ⁻¹ P-O-C stretch: Strong absorption around 1020-1050 cm ⁻¹ C-H stretches (aromatic and aliphatic): Around 3000-3100 cm ⁻¹ and 2850-2980 cm ⁻¹ , respectively C=C stretches (aromatic): Multiple bands in the 1450-1600 cm ⁻¹ region.
Mass Spec	- Molecular Ion (M+): Expected at m/z = 246 Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OC ₂ H ₅ , 45 Da) to give a fragment at m/z



= 201, or loss of an ethyl group (- C_2H_5 , 29 Da). Loss of a phenyl group (- C_6H_5 , 77 Da) to give a fragment at m/z = 169 is also possible.

Applications

Ethyl diphenylphosphinate and related phosphinates are valuable intermediates in organic synthesis. They can be used in a variety of reactions, including the Horner-Wadsworth-Emmons olefination and as precursors for the synthesis of more complex organophosphorus compounds.[8] Their reactivity also makes them useful in the development of novel synthetic methodologies.

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